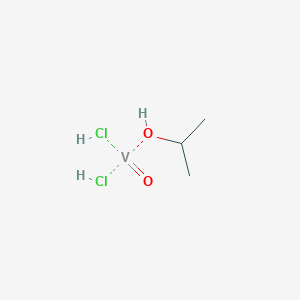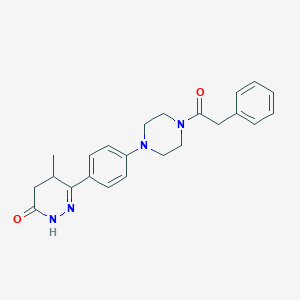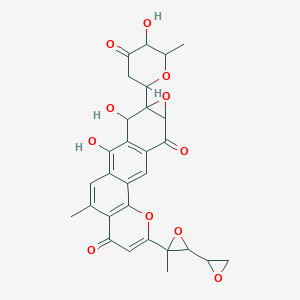
Dichloro(2-propoxy)oxovanadium (V)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro(2-propoxy)oxovanadium (V) is a chemical compound with the molecular formula C3H7Cl2O2V It is an oxovanadium complex where vanadium is in the +5 oxidation state
准备方法
Synthetic Routes and Reaction Conditions
Dichloro(2-propoxy)oxovanadium (V) can be synthesized through the reaction of vanadium pentoxide (V2O5) with 2-propoxyethanol in the presence of hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
V2O5+2C3H7OH+2HCl→2C3H7Cl2O2V+H2O
Industrial Production Methods
While specific industrial production methods for Dichloro(2-propoxy)oxovanadium (V) are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
Dichloro(2-propoxy)oxovanadium (V) undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic and inorganic reactions.
Reduction: Under certain conditions, it can be reduced to lower oxidation states of vanadium.
Substitution: The chlorine atoms can be substituted by other ligands, leading to the formation of different vanadium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) can be used.
Substitution: Ligands such as amines, phosphines, or other alkoxides can replace the chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state vanadium compounds, while substitution reactions can produce a variety of vanadium complexes with different ligands.
科学研究应用
Dichloro(2-propoxy)oxovanadium (V) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation reactions and polymerization processes.
Biology: Research has explored its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Studies have investigated its anticancer properties and its ability to modulate biological pathways.
Industry: It is used in the development of advanced materials, including coatings and catalysts for industrial processes.
作用机制
The mechanism by which Dichloro(2-propoxy)oxovanadium (V) exerts its effects involves its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby altering their activity. The compound can also generate reactive oxygen species (ROS), which can induce oxidative stress and affect cellular processes. The molecular pathways involved include the modulation of signaling pathways and the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- Dichloro(ethoxy)oxovanadium (V)
- Dichloro(methoxy)oxovanadium (V)
- Dichloro(isopropoxy)oxovanadium (V)
Uniqueness
Dichloro(2-propoxy)oxovanadium (V) is unique due to its specific ligand environment, which influences its reactivity and stability. The 2-propoxy group provides distinct steric and electronic properties compared to other alkoxy ligands, affecting the compound’s behavior in chemical reactions and its interactions with biological molecules.
属性
IUPAC Name |
oxovanadium;propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O.2ClH.O.V/c1-3(2)4;;;;/h3-4H,1-2H3;2*1H;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDVHRNRDSZLPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.O=[V].Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Cl2O2V |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B162900.png)
![(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B162902.png)

